molecular formula C15H16N2O2S B2548645 N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide CAS No. 2094283-36-8

N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide

Cat. No. B2548645
CAS RN: 2094283-36-8
M. Wt: 288.37
InChI Key: BSJVPXSSRJXOFL-UHFFFAOYSA-N
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Description

N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide is a chemical compound that belongs to the thiazole family. It has gained attention in recent years due to its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth, inflammation, and neuronal damage.
Biochemical and Physiological Effects:
N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide in lab experiments is its potential as a multi-targeted agent. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which makes it a versatile compound for studying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for studying N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and how it can be optimized for use in scientific research. Finally, future studies could investigate its potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide involves the reaction of 2-(methoxymethyl)-5-phenylthiazol-4-carbaldehyde with propargylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified using chromatography techniques.

Scientific Research Applications

N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide has potential applications in scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent and has shown promising results in protecting neurons from damage.

properties

IUPAC Name

N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-13(18)16-9-12-15(11-7-5-4-6-8-11)20-14(17-12)10-19-2/h3-8H,1,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJVPXSSRJXOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=C(S1)C2=CC=CC=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide

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